tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate
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Overview
Description
“tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate” is a chemical compound with the CAS Number: 2126161-05-3 . It has a molecular weight of 282.31 . It is a versatile material used in scientific research due to its unique properties and potential for synthesis of novel compounds.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues :
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution of the cyclopentane ring in this intermediate, similar to that in β-2-deoxyribosylamine (Ober et al., 2004).
Reactivity with Atmospheric Carbon Dioxide :
- N-tert-Butyl-1,2-diaminoethane, a compound with structural similarity, was shown to react rapidly with atmospheric carbon dioxide, generating the zwitterionic ammonium carbamate salt. This indicates potential reactivity of similar compounds with atmospheric CO2 (Evans et al., 2019).
Curtius Rearrangement in Synthesis :
- The reaction involving a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide forms an acyl azide intermediate, which undergoes a Curtius rearrangement. This process involves compounds structurally related to tert-butyl carbamates, indicating potential applications in the synthesis of protected amino acids (Lebel & Leogane, 2005).
Photoredox-Catalyzed Cascade Reactions :
- A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been reported. This establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in photoredox-catalyzed reactions (Wang et al., 2022).
Kulinkovich–Szymoniak Cyclopropanation :
- The synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This highlights the importance of tert-butyl carbamate intermediates in complex synthesis processes (Li et al., 2012).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOBGBDCKWNVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)(F)F)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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